molecular formula C6H2BrF2NO2 B1527600 1-Bromo-2,5-difluoro-3-nitrobenzene CAS No. 741721-51-7

1-Bromo-2,5-difluoro-3-nitrobenzene

Cat. No.: B1527600
CAS No.: 741721-51-7
M. Wt: 237.99 g/mol
InChI Key: ROLNDFKAQIUDIV-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2 and a molecular weight of 237.99 g/mol . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

1-Bromo-2,5-difluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,5-difluoro-3-nitrobenzoic acid using bromine in the presence of a catalyst such as mercury(II) oxide in carbon tetrachloride . The reaction mixture is heated to reflux and irradiated with light to facilitate the bromination process. After the reaction is complete, the product is purified through chromatography using a hexane/ethyl acetate mixture .

Industrial production methods typically involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2,5-difluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-difluoro-3-nitrobenzene depends on the specific application and the target molecule it interacts withThe bromine and nitro groups are particularly reactive, enabling the compound to act as a key intermediate in many synthetic pathways .

Comparison with Similar Compounds

1-Bromo-2,5-difluoro-3-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and nitro groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLNDFKAQIUDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719944
Record name 1-Bromo-2,5-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741721-51-7
Record name 1-Bromo-2,5-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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